![molecular formula C22H24N4O4S B6063192 4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide CAS No. 5533-96-0](/img/structure/B6063192.png)
4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-{[(3-methoxy-2-pyrazinyl)amino]sulfonyl}phenyl)benzamide, commonly known as MPSP, is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. MPSP belongs to the class of sulfonamide compounds and has been found to exhibit potent inhibition of certain enzymes, making it a promising candidate for the treatment of various diseases.
Mechanism of Action
The mechanism of action of MPSP involves the inhibition of certain enzymes, including carbonic anhydrase IX and XII. Carbonic anhydrase is an enzyme that plays a crucial role in the regulation of pH in cells. Inhibition of this enzyme can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. Additionally, inhibition of certain bacterial enzymes can lead to the disruption of bacterial metabolism and growth.
Biochemical and Physiological Effects:
MPSP has been found to exhibit potent inhibition of certain enzymes, leading to various biochemical and physiological effects. Inhibition of carbonic anhydrase can lead to a decrease in pH, which can inhibit the growth and proliferation of cancer cells. Additionally, inhibition of certain bacterial enzymes can lead to the disruption of bacterial metabolism and growth.
Advantages and Limitations for Lab Experiments
The advantages of using MPSP in lab experiments include its potent inhibition of certain enzymes, making it a promising candidate for the development of anticancer drugs and antibiotics. However, the limitations of using MPSP include its potential toxicity and the need for further studies to determine its safety and efficacy.
Future Directions
There are several future directions for the study of MPSP. One direction is the development of MPSP-based drugs for the treatment of cancer and bacterial infections. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to determine the safety and efficacy of MPSP in vivo. Overall, the study of MPSP has the potential to lead to the development of new and effective drugs for the treatment of various diseases.
Synthesis Methods
The synthesis of MPSP involves the reaction of 4-tert-butylbenzoyl chloride with 4-aminobenzenesulfonamide, followed by the coupling of the resulting intermediate with 3-methoxy-2-pyrazinylamine. The final product is obtained through crystallization and purification processes. The synthesis of MPSP has been extensively studied, and various modifications to the method have been proposed to improve the yield and purity of the compound.
Scientific Research Applications
MPSP has been studied for its potential applications in drug discovery and development. It has been found to exhibit potent inhibition of certain enzymes, including carbonic anhydrase IX and XII, which are overexpressed in certain types of cancer. This makes MPSP a promising candidate for the development of anticancer drugs. Additionally, MPSP has been found to inhibit the activity of certain bacterial enzymes, making it a potential candidate for the development of antibiotics.
properties
IUPAC Name |
4-tert-butyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-22(2,3)16-7-5-15(6-8-16)20(27)25-17-9-11-18(12-10-17)31(28,29)26-19-21(30-4)24-14-13-23-19/h5-14H,1-4H3,(H,23,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOAKYRBFXXEQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60362277 |
Source
|
Record name | ZINC01214192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5533-96-0 |
Source
|
Record name | ZINC01214192 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60362277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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